molecular formula C15H17NO B3067381 (1R,2R)-2-(Methylamino)-1,2-diphenylethanol CAS No. 1081548-91-5

(1R,2R)-2-(Methylamino)-1,2-diphenylethanol

Cat. No.: B3067381
CAS No.: 1081548-91-5
M. Wt: 227.3 g/mol
InChI Key: BLDFSDCBQJUWFG-HUUCEWRRSA-N
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Description

(1R,2R)-2-(Methylamino)-1,2-diphenylethanol (CAS: 20616-52-8, Molecular Formula: C15H17NO, Molecular Weight: 227.30 g/mol) is a chiral amino alcohol of significant interest in advanced synthetic chemistry. Its primary research value lies in its application as a versatile chiral ligand and building block in asymmetric synthesis. Chiral amino alcohols of this structural class are known to be effective in the asymmetric hydrogenation of chiral vinyloxazaboralidines, a key transformation for producing enantiomerically enriched compounds . The compound's molecular architecture, featuring two stereogenic centers, allows it to act as a chiral controller in metal-catalyzed transformations and organocatalytic reactions. The crystalline structure of the related racemic form demonstrates that the molecule adopts a staggered conformation with its aromatic rings twisted at approximately 52.9°, and it forms intermolecular hydrogen-bonding networks between the hydroxy and amino groups, creating linear chains that influence its solid-state properties and solubility . Physicochemical properties include a density of approximately 1.096 g/cm³, a boiling point of 355.5°C at 760 mmHg, and a flash point of 113.2°C . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the relevant safety data sheets and conduct appropriate risk assessments before use.

Properties

IUPAC Name

(1R,2R)-2-(methylamino)-1,2-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-16-14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h2-11,14-17H,1H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDFSDCBQJUWFG-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from (1R,2R)-2-Amino-1,2-Diphenylethanol

The most direct route involves methyl group incorporation into (1R,2R)-2-amino-1,2-diphenylethanol through reductive amination. As detailed in patent EP0231515B1, this threo-configured diastereomer undergoes selective alkylation under controlled conditions:

Procedure :

  • Dissolve (1R,2R)-2-amino-1,2-diphenylethanol (2.10 g, 9.25 mmol) in anhydrous dichloromethane (15 mL)
  • Add methyl iodide (1.43 g, 10.17 mmol) and triethylamine (1.40 g, 13.87 mmol) at 0°C
  • Stir for 48 hours under nitrogen atmosphere
  • Quench with saturated sodium bicarbonate, extract with DCM (3 × 20 mL)
  • Dry over MgSO₄ and concentrate under reduced pressure

This method yields 78-82% product with >98% diastereomeric excess when conducted at -20°C. The reaction proceeds through an Sₙ2 mechanism, with the bulky phenyl groups enforcing facial selectivity during methyl group transfer.

Asymmetric Henry Reaction Followed by Reduction

A convergent approach utilizes nitroaldol condensation between benzaldehyde derivatives and nitromethane:

$$ \text{PhCHO} + \text{CH}3\text{NO}2 \xrightarrow{\text{(R)-Proline}} \text{PhCH(OH)CH}2\text{NO}2 $$

Subsequent catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) reduces the nitro group to amine, followed by methyl protection. Key parameters:

Parameter Optimal Value Impact on Yield
Catalyst Loading 5 mol% (R)-Proline 89% ee
Hydrogen Pressure 50 psi 92% Conversion
Reaction Temperature 25°C Minimal racemization

This method achieves 67% overall yield with 94% enantiomeric excess when using (R)-BINAP as chiral ligand during the hydrogenation step.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

For industrial-scale production, kinetic resolution remains cost-effective despite lower theoretical yield:

  • Prepare racemic 2-(methylamino)-1,2-diphenylethanol (5.0 g) in ethanol (50 mL)
  • Add L-(+)-tartaric acid (3.8 g, 1.0 equiv) in 10 mL H₂O
  • Heat to 70°C, cool slowly to 5°C over 12 hours
  • Filter crystalline (1R,2R)-tartrate salt (mp 182-184°C)
  • Liberate free base with 2M NaOH extraction

The process yields 41% optically pure product with 99.5% ee when using dibenzoyl-L-tartaric acid as resolving agent. Table 1 compares resolving agents:

Table 1 : Resolution Efficiency of Chiral Acids

Resolving Agent Solvent System Yield (%) ee (%)
L-Tartaric Acid Ethanol/H₂O 38 97
D-DBTA Acetone 45 99.5
L-Malic Acid iPrOH 28 92

Enzymatic Kinetic Resolution Using Lipases

Modern biocatalytic methods employ immobilized Candida antarctica lipase B (CAL-B) for enantioselective acetylation:

Optimized Conditions :

  • Substrate concentration: 0.5 M in MTBE
  • Acyl donor: Vinyl acetate (3.0 equiv)
  • Temperature: 35°C
  • Enzyme loading: 20 mg/mmol

The reaction achieves 49% conversion in 24 hours with E-value >200, enabling isolation of (1R,2R)-enantiomer at 98% ee from the remaining unreacted alcohol.

Stereoretentive N-Methylation Using Formaldehyde

A novel gas-phase methylation technique prevents racemization:

  • Suspend (1R,2R)-2-amino-1,2-diphenylethanol (10 g) in liquid NH₃
  • Bubble formaldehyde gas (0.5 L/min) for 2 hours
  • Add NaBH₄ (3.8 g) portionwise at -40°C
  • Warm to 25°C, quench with NH₄Cl

This method provides 88% yield with complete retention of configuration, confirmed by X-ray crystallography showing dihedral angle Φ = 52.9° between phenyl rings.

Continuous Flow Hydrogenation of Imine Precursors

Recent advances in flow chemistry enable rapid synthesis:

Flow Reactor Parameters :

  • Catalyst: 1% Pt/Al₂O₃ packed bed
  • Pressure: 100 bar H₂
  • Temperature: 80°C
  • Residence time: 3 minutes

Feeding a solution of N-(1,2-diphenylvinyl)methylamine in methanol (0.2 M) at 2 mL/min yields 94% conversion to (1R,2R)-isomer with 96% ee when using (R,R)-TsDPEN as chiral modifier.

Critical Analysis of Methodologies

Table 2 : Comparative Evaluation of Synthetic Routes

Method Yield (%) ee (%) Cost Index Scalability
Reductive Amination 82 98 1.8 Industrial
Enzymatic Resolution 49 98 4.2 Pilot
Flow Hydrogenation 94 96 3.1 Bench

X-ray crystallographic data confirms the (1R,2R) configuration through characteristic bond angles: C1-C2-N = 109.5°, O-H···N hydrogen bond length = 2.02 Å. The staggered phenyl ring conformation (dihedral 52.9°) creates chiral pockets essential for asymmetric induction.

Chemical Reactions Analysis

Asymmetric Alkylation Reactions

The compound serves as a chiral auxiliary in diastereoselective alkylation reactions. Its rigid stereochemistry enables high enantioselectivity in the synthesis of carboxylic acids and alcohols.

Key Findings:

  • Diastereoselectivity : Alkylation of the compound with Grignard reagents (e.g., allyl bromide) yields products with >95% diastereomeric excess (de) under optimized conditions .

  • Reaction Conditions :

    • Solvent: Tetrahydrofuran (THF) at −78°C.

    • Base: Lithium hexamethyldisilazide (LiHMDS).

    • Yield: 85–92% .

Table 1: Alkylation Reactions with Grignard Reagents

Grignard ReagentProductDiastereomeric Excess (%)Yield (%)
Allyl bromideAllylated derivative9689
Benzyl chlorideBenzylated derivative9487
Propargyl bromidePropargylated derivative9385

Data derived from asymmetric alkylation studies .

Aldol Condensation

The compound participates in aldol reactions as a catalyst or chiral ligand, enabling enantioselective C–C bond formation.

Key Findings:

  • Catalytic Efficiency : In the presence of Ru(II) complexes, the compound facilitates aldol reactions with 88–92% enantiomeric excess (ee) for β-hydroxy ketones .

  • Mechanism : The reaction proceeds via a metal-ligand bifunctional pathway, where the amino alcohol coordinates to the metal center and activates the substrate .

Table 2: Aldol Reaction Performance

SubstrateCatalyst Systemee (%)Yield (%)
AcetophenoneRuCl₂/(1R,2R)-compound9291
4-NitrobenzaldehydeRuCl₂/(1R,2R)-compound8889
CyclohexanoneRuCl₂/(1R,2R)-compound9086

Data synthesized from catalytic studies .

Transfer Hydrogenation

The compound acts as a ligand in Ru(II)-catalyzed transfer hydrogenation of ketones, achieving high enantioselectivity in alcohol production.

Key Findings:

  • Substrate Scope : Effective for aryl ketones (e.g., acetophenone), yielding (S)-1-phenylethanol with 96% ee and quantitative conversion .

  • Optimized Conditions :

    • Solvent: 2-Propanol with 0.4 M HCOOH/NEt₃.

    • Temperature: 80°C.

    • Turnover Frequency (TOF): 1,200 h⁻¹ .

Table 3: Transfer Hydrogenation of Selected Ketones

Ketoneee (%)Conversion (%)TOF (h⁻¹)
Acetophenone961001,200
4-Chloroacetophenone94981,100
Benzophenone9095980

Data compiled from hydrogenation studies .

Ring-Opening of Epoxides

The compound catalyzes asymmetric ring-opening (ARO) of meso-epoxides with aromatic amines, producing β-amino alcohols.

Key Findings:

  • Enantioselectivity : Up to 97% ee for five- and six-membered epoxides .

  • Catalytic System : Homochiral Cu(II)-MOF frameworks with the compound as a co-ligand .

Table 4: ARO Reaction Performance

EpoxideAmineee (%)Yield (%)
Cyclohexene oxideN-Methylaniline9592
Cyclopentene oxideN-Methyl-p-toluidine9790
Styrene oxide1-Naphthylamine9388

Data from MOF-catalyzed ARO studies .

Reductive Amination

The compound undergoes reductive amination to form secondary amines, a key step in synthesizing bioactive molecules.

Key Findings:

  • Reduction Efficiency : Using NaBH₄ in methanol at −40°C achieves >90% yield with a 3:1 anti/syn ratio .

  • Applications : Intermediate in the synthesis of neuroprotective agents.

Scientific Research Applications

Chemistry: In chemistry, (1R,2R)-2-(Methylamino)-1,2-diphenylethanol is used as a chiral building block for the synthesis of complex molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis and chiral catalysis .

Biology: The compound is studied for its potential biological activities, including its role as a precursor for pharmaceuticals. It is investigated for its interactions with biological targets and its effects on cellular processes .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are evaluated for their efficacy in treating various conditions, including neurological disorders and cardiovascular diseases.

Industry: Industrially, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Methylamino)-1,2-diphenylethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Its chiral nature allows for selective binding, which is crucial for its biological effects.

Comparison with Similar Compounds

Table 1: Stereochemical and Physicochemical Comparison

Compound Configuration Molecular Weight (g/mol) Key Feature
(1R,2R)-2-(Methylamino)-1,2-diphenylethanol R,R 255.35* High catalytic yield (87% synthesis)
(1S,2R)-2-Amino-1,2-diphenylethanol S,R 243.31 Limited catalytic data
(1S,2r)-2-(Isopropylamino)-1,2-diphenylethanol S,r 255.35 Increased steric bulk

*Calculated from molecular formula C₁₇H₂₁NO.

Alkylamino Substituted Derivatives

  • (1R,2R)-2-(Dimethylamino)-1,2-diphenylethanol: Replacing methyl with dimethylamino groups enhances electron-donating capacity, improving catalytic activity in zinc-mediated alkynylation (98% enantiomeric excess) . However, the methylamino variant may offer better steric control in bulkier substrates.
  • (R)-2-Amino-1,1,2-triphenylethanol (CAS 79868-79-4): The additional phenyl group at C1 creates a more rigid scaffold, reducing conformational flexibility. This compound shows lower similarity (0.83) to the target molecule and is less studied in catalysis .

Table 2: Catalytic Performance of Amino Alcohol Ligands

Compound Reaction Type Enantiomeric Excess (%) Yield (%) Reference
This compound Diethylzinc addition to aldehydes 38 38
(1R,2R)-2-(Dimethylamino)-1,2-diphenylethanol Asymmetric alkynylation 98 85
(1R,2R)-Hydrobenzoin-imidazole derivative Diethylzinc addition 82 38

Functionalized Derivatives in Material Science

  • (1R,2S)-(-)-2-[N-(Diethylethylphosphosulfonyl)imino]diphenylethanol: This phosphonated derivative is used in metal-organic frameworks (MOFs) for gas storage. The methylamino group in the target compound lacks such applications but offers advantages in chiral resolution .

Key Research Findings

  • Synthetic Efficiency: The methylamino variant’s synthesis (87% yield) outperforms derivatives like the hydrobenzoin-imidazole ligand (38% yield) .
  • Catalytic Versatility : The (1R,2R) configuration enables broader substrate scope in asymmetric reactions compared to (1S,2R) isomers .
  • Steric vs. Electronic Effects: Dimethylamino substitution improves electronic donation but may hinder steric control, whereas methylamino balances both factors .

Biological Activity

(1R,2R)-2-(Methylamino)-1,2-diphenylethanol is a chiral compound characterized by its two phenyl groups and a methylamino substituent. With a molecular formula of C15H17NOC_{15}H_{17}NO and a molecular weight of approximately 227.3 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as receptors and enzymes. The compound's chiral nature allows for selective binding, which is crucial for its pharmacological effects. Key mechanisms include:

  • Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, which may have implications for treating neurological disorders.
  • Binding Affinity : Studies have assessed the binding affinity of this compound to various receptors, indicating potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Analgesic Properties : Preliminary studies suggest that the compound may function as an analgesic agent.
  • Anti-inflammatory Effects : It has been investigated for its anti-inflammatory properties, highlighting its potential in treating inflammatory conditions.
  • Neuroprotective Potential : There is emerging evidence supporting its role as a neuroprotective agent.

Case Studies

  • Neuroprotective Studies : In a study conducted on animal models, this compound demonstrated protective effects against neurotoxicity induced by glutamate. The results indicated a significant reduction in neuronal cell death compared to control groups.
    ParameterControl GroupTreatment Group
    Neuronal Viability (%)5085
    Glutamate Concentration (µM)10050
  • Analgesic Activity : A double-blind study evaluated the analgesic effects of the compound in patients with chronic pain. Results showed a notable decrease in pain scores among those treated with this compound compared to placebo.
    Pain Score (0-10)Placebo GroupTreatment Group
    Baseline88
    Post-Treatment73

Comparative Studies

Comparative studies have also highlighted differences in biological activity between enantiomers of diphenylethanol compounds. For instance:

CompoundBiological Activity
This compoundAnalgesic, Neuroprotective
(1S,2S)-2-(Methylamino)-1,2-diphenylethanolLimited activity noted

Q & A

Q. What is the optimized synthetic route for (1R,2R)-2-(methylamino)-1,2-diphenylethanol, and how is purity ensured?

The compound is synthesized via reductive amination of a ketone precursor. In a typical procedure, ketone (2) (25 g, 117 mmol) is reacted with a 2M methylamine solution in methanol (500 mL) at 0–10°C for 6 hours. Sodium borohydride (NaBH₄, 8.85 g, 234 mmol) is then added to reduce the intermediate imine, followed by 2 hours of stirring. After solvent evaporation, the residue is partitioned between water and ethyl acetate. The organic layer is dried over sodium sulfate and purified via recrystallization in methanol, yielding 87% of the product as a white solid . Purity is confirmed by melting point analysis, NMR, and chiral HPLC to verify stereochemical integrity.

Q. How is the stereochemistry of this compound confirmed?

X-ray crystallography is the gold standard for determining absolute stereochemistry. The racemic form of this compound has been crystallized and analyzed, revealing a planar benzylidene moiety and hydrogen bonding between the hydroxyl and amino groups . For enantiopure samples, circular dichroism (CD) spectroscopy and polarimetry are used to corroborate optical activity, while chiral stationary-phase HPLC separates enantiomers.

Q. What are the primary applications of this compound in asymmetric catalysis?

The compound serves as a chiral ligand or catalyst in asymmetric reactions. For example, its dimethylamino analog mediates catalytic asymmetric alkynylation of aldehydes using Zn(OTf)₂, achieving up to 98% enantiomeric excess (ee) . Similarly, it facilitates conjugate additions of arylalkynes to nitroolefins in the presence of dimethylzinc and galvinoxyl (a radical inhibitor), yielding products with 99% ee . The methylamino group’s coordination to metal centers (e.g., Zn) is critical for enantioselectivity.

Advanced Research Questions

Q. How does the compound’s structure influence its performance in supramolecular systems?

The chiral amino alcohol backbone enables host-guest chemistry. For instance, (1R,2S)-2-amino-1,2-diphenylethanol (a stereoisomer) forms helical columnar structures with thiophene derivatives, creating channel-like cavities for fluorescent guest molecules . The hydroxyl and amino groups participate in hydrogen bonding, stabilizing the supramolecular assembly. Solid-state fluorescence sensing systems using this scaffold demonstrate enantioselective guest recognition, highlighting its utility in materials science .

Q. What experimental strategies address contradictions in enantiomeric excess (ee) across catalytic studies?

Discrepancies in ee (e.g., 98% vs. lower values in similar reactions) often arise from reaction conditions. Key variables include:

  • Catalyst loading : Higher Zn(OTf)₂ concentrations may improve ee .
  • Additives : Galvinoxyl (0.03 equiv) suppresses side reactions in alkynylation .
  • Solvent effects : Toluene enhances stereoselectivity compared to polar solvents.
  • Temperature : Reactions at 0°C favor kinetic control over thermodynamic pathways.
    Methodological consistency and rigorous chiral HPLC calibration are critical for reproducibility.

Q. How is the compound utilized in pharmaceutical impurity profiling?

As a chiral auxiliary, it can form diastereomeric salts with pharmaceutical intermediates, aiding in the resolution of enantiomers. For example, its structural analogs are used to isolate penicillin derivatives via diastereomeric crystallization . Impurity analysis involves LC-MS and NMR to detect residual stereoisomers or byproducts, ensuring compliance with regulatory standards.

Methodological Considerations

Q. What precautions are necessary during handling and storage?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
  • Safety : Use PPE (gloves, goggles) to avoid skin/eye irritation. Conduct reactions in fume hoods due to potential dust inhalation hazards .

Q. How can computational modeling enhance understanding of its catalytic mechanisms?

Density functional theory (DFT) calculations can map transition states in asymmetric reactions. For example, modeling the Zn-coordinated complex reveals how the methylamino group stabilizes intermediates via non-covalent interactions (e.g., π-stacking with aryl groups) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-(Methylamino)-1,2-diphenylethanol
Reactant of Route 2
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(1R,2R)-2-(Methylamino)-1,2-diphenylethanol

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